Cas no 86604-74-2 (2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride)

2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride structure
86604-74-2 structure
Product Name:2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride
Numéro CAS:86604-74-2
Le MF:C8H11Cl2NO
Mégawatts:208.085040330887
MDL:MFCD03425333
CID:661257
PubChem ID:11513982
Update Time:2025-05-28

2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride Propriétés chimiques et physiques

Nom et identifiant

    • 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride
    • 2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride
    • 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride (1:1)
    • Pyridine, 2-(chloromethyl)-4-methoxy-3-methyl-, hydrochloride
    • Pyridine, 2-(chloromethyl)-4-methoxy-3-methyl-, hydrochloride (9CI)
    • 2-Chloromethyl-4-methoxy-3-methylpyridine HCl
    • 2-(chloromethyl)-4-methoxy-3-methylpyridine;hydrochloride
    • 2-(Chloromethyl)-4-methoxy-3-methylpyridine Hydrochloride (1:1); Pyridine, 2-(chloromethyl)-4-methoxy-3-methyl-, hydrochloride (9CI); 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride
    • EN300-7867135
    • 2-(chloromethyl)-4-methoxy-3-methylpyridinehydrochloride
    • AKOS015846369
    • 2-chloromethyl-4-methoxy 3-methylpyridine hydrochloride
    • DTXSID40924812
    • CS-0456656
    • DS-14920
    • DB-049944
    • WHAGSNVVBXOIGQ-UHFFFAOYSA-N
    • Ilaprazole Impurity HCl
    • 2-chloromethyl-4-methoxy-3-methylpyridine hydrochloride salt
    • 2-(Chloromethyl)-4-methoxy-3-methylpyridine--hydrogen chloride (1/1)
    • Ilaprazole Intermediates
    • MFCD03425333
    • SCHEMBL2111356
    • Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride
    • Rabeprazole impurity 21
    • AC-5165
    • 86604-74-2
    • MDL: MFCD03425333
    • Piscine à noyau: 1S/C8H10ClNO.ClH/c1-6-7(5-9)10-4-3-8(6)11-2;/h3-4H,5H2,1-2H3;1H
    • La clé Inchi: WHAGSNVVBXOIGQ-UHFFFAOYSA-N
    • Sourire: Cl.ClCC1C(C)=C(OC)C=CN=1

Propriétés calculées

  • Qualité précise: 207.0217694g/mol
  • Masse isotopique unique: 207.0217694g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 2
  • Comptage des atomes lourds: 12
  • Nombre de liaisons rotatives: 2
  • Complexité: 121
  • Nombre d'unités de liaison covalente: 2
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 22.1Ų

2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride Informations de sécurité

  • Mot signal:Warning
  • Description des dangers: H302-H319
  • Déclaration d'avertissement: P305+P351+P338
  • Conditions de stockage:Inert atmosphere,2-8°C

2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Alichem
A029009928-5g
2-Chloromethyl-4-methoxy-3-methylpyridine
86604-74-2 95%
5g
$243.27 2023-08-31
Alichem
A029009928-10g
2-Chloromethyl-4-methoxy-3-methylpyridine
86604-74-2 95%
10g
$400.04 2023-08-31
Alichem
A029009928-25g
2-Chloromethyl-4-methoxy-3-methylpyridine
86604-74-2 95%
25g
$890.08 2023-08-31
Alichem
A029009928-50g
2-Chloromethyl-4-methoxy-3-methylpyridine
86604-74-2 95%
50g
$1584.35 2023-08-31
Chemenu
CM173853-1g
2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride
86604-74-2 95%
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$227 2021-08-05
Chemenu
CM173853-5g
2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride
86604-74-2 95%
5g
$673 2021-08-05
Apollo Scientific
OR307213-1g
2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride
86604-74-2 99%
1g
£93.00 2025-02-20
Chemenu
CM173853-250mg
2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride
86604-74-2 95%
250mg
$99 2022-03-01
Chemenu
CM173853-1g
2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride
86604-74-2 95%
1g
$182 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
OD742-5g
2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride
86604-74-2 95+%
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5833CNY 2021-05-08

2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Acetic acid Solvents: Methanol ,  Toluene
2.1 Reagents: Sodium hydroxide Solvents: Methanol
2.2 Reagents: Hydrochloric acid
3.1 Reagents: Thionyl chloride
Référence
Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediates
Sharada, L. N.; et al, Asian Journal of Chemistry, 2013, 25(14), 7959-7966

Méthode de production 2

Conditions de réaction
1.1 Reagents: Sodium hydroxide
2.1 Reagents: Acetic acid Solvents: Methanol ,  Toluene
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane
3.2 Reagents: Hydrochloric acid
4.1 Reagents: Thionyl chloride
Référence
Simple, convergent synthesis of the piperazine-linked pyridine derivatives: Microwave, sonication and conventional methods
Sharada, L. N.; et al, Journal of Pharmacy Research (Gurgaon, 2013, 7(1), 107-112

Méthode de production 3

Conditions de réaction
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ,  Dichloromethane ;  2 h, 5 °C; 5 °C → 25 °C; 12 h, 25 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  25 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Dimethyl sulfoxide ;  1 h, 60 °C
2.2 1 h, 60 °C; 3 h, 60 °C
2.3 Reagents: Water
3.1 5 h, 120 °C
4.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 25 °C
5.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  1 h, 25 °C
Référence
Identification and synthesis of potential impurities of rabeprazole sodium
Pingili, R. Reddy; et al, Pharmazie, 2005, 60(11), 814-818

Méthode de production 4

Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  1 h, 25 °C
Référence
Identification and synthesis of potential impurities of rabeprazole sodium
Pingili, R. Reddy; et al, Pharmazie, 2005, 60(11), 814-818

Méthode de production 5

Conditions de réaction
1.1 Reagents: Thionyl chloride
Référence
Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediates
Sharada, L. N.; et al, Asian Journal of Chemistry, 2013, 25(14), 7959-7966

Méthode de production 6

Conditions de réaction
1.1 Reagents: Thionyl chloride
Référence
Simple, convergent synthesis of the piperazine-linked pyridine derivatives: Microwave, sonication and conventional methods
Sharada, L. N.; et al, Journal of Pharmacy Research (Gurgaon, 2013, 7(1), 107-112

Méthode de production 7

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol
1.2 Reagents: Hydrochloric acid
2.1 Reagents: Thionyl chloride
Référence
Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediates
Sharada, L. N.; et al, Asian Journal of Chemistry, 2013, 25(14), 7959-7966

Méthode de production 8

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane
1.2 Reagents: Hydrochloric acid
2.1 Reagents: Thionyl chloride
Référence
Simple, convergent synthesis of the piperazine-linked pyridine derivatives: Microwave, sonication and conventional methods
Sharada, L. N.; et al, Journal of Pharmacy Research (Gurgaon, 2013, 7(1), 107-112

Méthode de production 9

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 25 °C
2.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  1 h, 25 °C
Référence
Identification and synthesis of potential impurities of rabeprazole sodium
Pingili, R. Reddy; et al, Pharmazie, 2005, 60(11), 814-818

Méthode de production 10

Conditions de réaction
1.1 Reagents: Acetic acid Solvents: Methanol ,  Toluene
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane
2.2 Reagents: Hydrochloric acid
3.1 Reagents: Thionyl chloride
Référence
Simple, convergent synthesis of the piperazine-linked pyridine derivatives: Microwave, sonication and conventional methods
Sharada, L. N.; et al, Journal of Pharmacy Research (Gurgaon, 2013, 7(1), 107-112

Méthode de production 11

Conditions de réaction
1.1 5 h, 120 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 25 °C
3.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  1 h, 25 °C
Référence
Identification and synthesis of potential impurities of rabeprazole sodium
Pingili, R. Reddy; et al, Pharmazie, 2005, 60(11), 814-818

Méthode de production 12

Conditions de réaction
1.1 Reagents: Sodium hydroxide
2.1 Reagents: Acetic acid Solvents: Methanol ,  Toluene
3.1 Reagents: Sodium hydroxide Solvents: Methanol
3.2 Reagents: Hydrochloric acid
4.1 Reagents: Thionyl chloride
Référence
Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediates
Sharada, L. N.; et al, Asian Journal of Chemistry, 2013, 25(14), 7959-7966

Méthode de production 13

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Dimethyl sulfoxide ;  1 h, 60 °C
1.2 1 h, 60 °C; 3 h, 60 °C
1.3 Reagents: Water
2.1 5 h, 120 °C
3.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 25 °C
4.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  1 h, 25 °C
Référence
Identification and synthesis of potential impurities of rabeprazole sodium
Pingili, R. Reddy; et al, Pharmazie, 2005, 60(11), 814-818

Méthode de production 14

Conditions de réaction
1.1 Reagents: Phosphorus oxychloride ;  3 - 4 h, reflux
2.1 Reagents: Sodium hydroxide
3.1 Reagents: Acetic acid Solvents: Methanol ,  Toluene
4.1 Reagents: Sodium hydroxide Solvents: Methanol
4.2 Reagents: Hydrochloric acid
5.1 Reagents: Thionyl chloride
Référence
Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediates
Sharada, L. N.; et al, Asian Journal of Chemistry, 2013, 25(14), 7959-7966

Méthode de production 15

Conditions de réaction
1.1 Reagents: Phosphorus oxychloride ;  3 - 4 h, reflux
2.1 Reagents: Sodium hydroxide
3.1 Reagents: Acetic acid Solvents: Methanol ,  Toluene
4.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane
4.2 Reagents: Hydrochloric acid
5.1 Reagents: Thionyl chloride
Référence
Simple, convergent synthesis of the piperazine-linked pyridine derivatives: Microwave, sonication and conventional methods
Sharada, L. N.; et al, Journal of Pharmacy Research (Gurgaon, 2013, 7(1), 107-112

2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride Raw materials

2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride Preparation Products

2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:86604-74-2)2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride
Numéro de commande:A863114
État des stocks:in Stock
Quantité:5g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 08:39
Prix ($):360.0
Courriel:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
(CAS:86604-74-2)2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride
Numéro de commande:sfd5073
État des stocks:in Stock
Quantité:200kg
Pureté:99.9%
Dernières informations tarifaires mises à jour:Friday, 19 July 2024 14:33
Prix ($):discuss personally
Courriel:sales2@senfeida.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:86604-74-2)2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride
A863114
Pureté:99%
Quantité:5g
Prix ($):360.0
Courriel
Suzhou Senfeida Chemical Co., Ltd
(CAS:86604-74-2)2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride
sfd5073
Pureté:99.9%
Quantité:200kg
Prix ($):Enquête
Courriel